molecular formula C13H23NOSi B1630526 N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine CAS No. 93102-05-7

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

Cat. No.: B1630526
CAS No.: 93102-05-7
M. Wt: 237.41 g/mol
InChI Key: RPZAAFUKDPKTKP-UHFFFAOYSA-N
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Description

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine: is an organic compound that features both methoxymethyl and trimethylsilylmethyl groups attached to a benzylamine backbone. This compound is of interest in organic synthesis and potentially in various industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine typically involves the reaction of benzylamine with methoxymethyl chloride and trimethylsilylmethyl chloride under basic conditions. The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can yield secondary or primary amines.

    Substitution: The methoxymethyl and trimethylsilylmethyl groups can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzyl imine derivatives, while reduction could produce benzylamine derivatives.

Scientific Research Applications

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: Potential use in the modification of biomolecules or as a building block in drug design.

    Medicine: Could be explored for its pharmacological properties or as a precursor in the synthesis of therapeutic agents.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine exerts its effects would depend on its specific application. In organic synthesis, it might act as a nucleophile or electrophile, participating in various reaction pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine: can be compared with other benzylamine derivatives, such as:

  • N-Benzyl-N-methylamine
  • N-Benzyl-N-trimethylsilylamine
  • N-(Methoxymethyl)benzylamine

These compounds share structural similarities but differ in their functional groups, which can influence their reactivity and applications. The presence of both methoxymethyl and trimethylsilylmethyl groups in This compound makes it unique and potentially more versatile in certain synthetic applications.

Properties

IUPAC Name

N-(methoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NOSi/c1-15-11-14(12-16(2,3)4)10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZAAFUKDPKTKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN(CC1=CC=CC=C1)C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326563
Record name N-Benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93102-05-7
Record name N-Benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Into a round bottom 3-neck flask equipped with a nitrogen flow and a magnetic stirrer was added formaldehyde (74.000 mmol, 7.4000×10−2 mol) (as a 37% aqueous solution). The flask was cooled to 0° C. and N-benzyl-N-(trimethylsilyl)methylamine (10.000 g, 5.1716790×10−2 mol) was added dropwise with stirring. After stirring for 10 minutes at 0° C., methanol (6.000 mL, 0.14811874 mol) was added in one portion. Potassium carbonate (4.000 g, 2.8942408×10−2 mol) was added to the mixture to absorb the aqueous phase. The mixture was stirred for one hour, then the nonaqueous phase decanted, and then potassium carbonate (2.000 g, 1.4471204×10−2 mol) was added. The mixture was stirred at 25° C. for 12 hours. Ether is added to the mixture and the solution was dried over potassium carbonate, filtered and concentrated under reduced pressure. The residue is distilled at reduced pressure to give the product as a colorless liquid.
Quantity
74 mmol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
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Quantity
2 g
Type
reactant
Reaction Step Five
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Quantity
0 (± 1) mol
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solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

n-Butyllithium (1.6 M solution in hexane, 34.85 mL, 55.76 mmol) was added to N-benzyltrimethylsilylmethylamine (10 g, 55.76 mmol) in dry THF (140 mL) and stirred at −78° C. under nitrogen atmosphere. After 45 minutes, methoxymethyl chloride (4.3 mL, 55.76 mmol) in THF (6 mL) was added and then stirred for another 3 hours. The THF was evaporated, and the residue was dissolved in hexane, washed with water, and dried over sodium sulfate. The solvent was evaporated to give under reduced pressure to give N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (10 g).
Quantity
34.85 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred solution of benzyl-trimethylsilanylmethyl-amine (Preparation 28, 25 g, 128.86 mmol) in methanol (300 mL), formaldehyde solution (37-41% w/v, 4.253 g, 141.75 mmol) was added at 0° C. Resulting reaction mixture was stirred at 0° C. for 1 hour and 10-15° C. for 3 hours. K2CO3 (21.34 g, 154.69 mmol) was added to reaction mixture and reaction was stirred at 10-15° C. for 2 hours. After complete consumption of starting material, the resulting reaction mixture was filtered through Buchner funnel; solid was washed by ethyl acetate (3×20 mL). Combined filtrate was concentrated in vacuo to afford product as faint yellow oil (23 g, Crude). Crude compound was used as such for next reaction. (m/z): 195.1 (M+H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
4.253 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
21.34 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine primarily used for in organic synthesis?

A1: this compound is a valuable reagent in organic synthesis, specifically for generating N-benzyl azomethine ylides. These ylides are highly reactive intermediates that readily participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles. [, , , , , ] This makes this compound an essential tool for synthesizing a diverse range of nitrogen-containing heterocycles.

Q2: What triggers the formation of the reactive azomethine ylide from this compound?

A2: The formation of the reactive azomethine ylide from this compound is typically triggered by the addition of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA). [, , , , , ] The acid promotes the elimination of methanol, followed by a 1,2-silyl shift, generating the reactive ylide species.

Q3: What types of dipolarophiles have been successfully used in cycloaddition reactions with N-benzyl azomethine ylides derived from this compound?

A3: Research demonstrates successful 1,3-dipolar cycloaddition reactions between N-benzyl azomethine ylides, derived from this compound, and various dipolarophiles. These include alkenylboronates, [] 4-substituted 2,3-dihydrothiophene 1,1-dioxides, [] aromatic aldehydes, [, ] nitro-substituted isatoic anhydrides, [] and phthalic anhydrides. [] This versatility highlights the broad applicability of this reagent in constructing diverse heterocyclic scaffolds.

Q4: Can you provide an example of a specific application of this compound in the synthesis of a biologically relevant compound?

A4: One notable application is the synthesis of 3-pyrrolidinol derivatives. The 1,3-dipolar cycloaddition of N-benzyl azomethine ylide, generated from this compound, with alkenylboronates provides 3-boronic ester substituted pyrrolidine derivatives. [] These boronate esters are versatile intermediates and can be further functionalized to access a variety of 3-pyrrolidinol derivatives, which are valuable building blocks for synthesizing natural products like prolyl peptides and cyclopeptide alkaloids. []

Q5: Are there any challenges associated with using this compound in synthesis?

A5: One challenge observed in the research is the sometimes sluggish reactivity of the in situ generated N-benzyl azomethine ylide with certain dipolarophiles, such as unactivated vinylboronates. [] Researchers have addressed this by employing electron-deficient alkenylboronates, [] optimizing reaction conditions (e.g., lower temperatures), [] or utilizing different azomethine ylide precursors. []

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